molecular formula C9H8FNO4 B6321819 Methyl 3-fluoro-2-methyl-6-nitrobenzoate CAS No. 881415-04-9

Methyl 3-fluoro-2-methyl-6-nitrobenzoate

Cat. No.: B6321819
CAS No.: 881415-04-9
M. Wt: 213.16 g/mol
InChI Key: GWINNRXVHSEBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-2-methyl-6-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the benzoate group is substituted with a methyl group, a fluoro group, and a nitro group

Properties

IUPAC Name

methyl 3-fluoro-2-methyl-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-6(10)3-4-7(11(13)14)8(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWINNRXVHSEBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-methyl-6-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 3-fluoro-2-methylbenzoic acid, followed by esterification. The nitration step involves treating 3-fluoro-2-methylbenzoic acid with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group. The resulting 3-fluoro-2-methyl-6-nitrobenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-methyl-6-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 3-fluoro-2-methyl-6-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-fluoro-2-methyl-6-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 3-fluoro-2-methyl-6-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-methyl-6-nitrobenzoate depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The fluoro group also affects the electronic properties of the molecule, making it more reactive towards nucleophiles. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Methyl 3-fluoro-2-methyl-6-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 2-fluoro-5-nitrobenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    Methyl 2-fluoro-3-nitrobenzoate:

    Methyl 2,6-difluoro-3-nitrobenzoate: Contains an additional fluoro group, which further modifies its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Methyl 3-fluoro-2-methyl-6-nitrobenzoate is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

This compound is characterized by the presence of a nitro group, a fluorine atom, and a methyl group on the benzoate structure. These functional groups contribute to its reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates, which may interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's stability and bioavailability, influencing its electronic properties and reactivity towards nucleophiles.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial agent and enzyme inhibitor.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits promising antibacterial properties. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for certain strains . This suggests that the compound could serve as a lead structure for developing new antibacterial agents.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription . The ability to inhibit these enzymes suggests a potential mechanism through which this compound exerts its antibacterial effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 2-fluoro-3-nitrobenzoateDifferent positioning of functional groupsModerate antibacterial effects
Methyl 4-fluoro-3-nitrobenzoateHydroxyl group enhances interaction with enzymesSignificant antibacterial activity
This compound Unique combination of fluorine and nitro groupsPotentially high bioactivity

Case Studies

  • Antibacterial Efficacy : A study assessing various nitrobenzoate derivatives found that this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antibacterial agent.
  • Enzyme Inhibition : Another research project focused on enzyme inhibitors revealed that similar compounds effectively inhibited bacterial topoisomerases. This suggests that this compound may exert its biological effects through a comparable mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.